3-Pentynoic acid, 2-hydroxy-2-(1-propynyl)-, 3-quinuclidinyl ester
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Overview
Description
3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester is a complex organic compound with a unique structure that includes a bicyclic ring system and multiple functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3-pentynoic acid with a suitable alkylating agent, followed by esterification with 1-azabicyclo[2.2.2]oct-3-ol. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-methyl-4-piperidinyl ester
- 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-methyl-4-piperidinyl ester
Uniqueness
Compared to similar compounds, 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester stands out due to its bicyclic ring system, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
101931-80-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-ynylpent-3-ynoate |
InChI |
InChI=1S/C15H19NO3/c1-3-7-15(18,8-4-2)14(17)19-13-11-16-9-5-12(13)6-10-16/h12-13,18H,5-6,9-11H2,1-2H3 |
InChI Key |
PSNXEMLZSUPRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C#CC)(C(=O)OC1CN2CCC1CC2)O |
Origin of Product |
United States |
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